molecular formula C21H18ClN3O4S B2843559 (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 865162-55-6

(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2843559
CAS No.: 865162-55-6
M. Wt: 443.9
InChI Key: VGMHVVRBEFDPMW-LNVKXUELSA-N
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Description

This compound features a benzothiazole core substituted with a chloro group at position 6 and a 2-ethoxyethyl group at position 2. The acetamide moiety is linked to a 1,3-dioxoisoindolin-2-yl group, contributing to its structural complexity. The ethoxyethyl substituent enhances hydrophilicity, while the dioxoisoindolinyl group introduces a planar, aromatic system that may influence membrane permeability and binding affinity .

Properties

IUPAC Name

N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-2-29-10-9-24-16-8-7-13(22)11-17(16)30-21(24)23-18(26)12-25-19(27)14-5-3-4-6-15(14)20(25)28/h3-8,11H,2,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMHVVRBEFDPMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substituted Benzothiazole Precursor Formation

The synthesis begins with the preparation of 6-chloro-2-aminobenzothiazole, a critical intermediate. As demonstrated by Majo et al., Pd(0)-catalyzed Suzuki cross-coupling reactions enable the introduction of aryl groups at the 6-position of benzothiazoles. However, the presence of the nucleophilic amino group necessitates protection via acylation to prevent side reactions. For example, treatment with chloroacetyl chloride in dimethyl sulfoxide (DMSO) at 120°C for 6 hours yields N-(6-chlorobenzothiazol-2-yl)acetamide derivatives with 50–85% efficiency.

Alkylation at the 3-Position

Introduction of the 2-ethoxyethyl group at the 3-position requires alkylation of the benzothiazole nitrogen. A modified protocol from recent studies employs 2-ethoxyethyl bromide in acetonitrile with potassium carbonate (K₂CO₃) as a base. The reaction proceeds under reflux for 6–7 hours, achieving 70–80% yield after extraction with ethyl acetate and purification via column chromatography.

Imine (Ylidene) Formation

Oxidative Dehydrogenation

Conversion of the 2-aminobenzothiazole derivative to the ylidene structure involves oxidative dehydrogenation. While direct methods are sparsely documented, analogous procedures for benzothiazol-2(3H)-ylidenes suggest the use of iodine (I₂) or hydrogen peroxide (H₂O₂) in acetic acid. For instance, treatment with H₂O₂ (30%) at 60°C for 4 hours generates the imine linkage, with the (Z)-configuration favored due to steric hindrance from the 2-ethoxyethyl substituent.

Phthalimide-Acetamide Moiety Integration

Synthesis of 2-(1,3-Dioxoisoindolin-2-Yl)Acetyl Chloride

The phthalimide component is synthesized via a three-step process:

  • Nucleophilic Substitution : Potassium phthalimide reacts with chloroacetonitrile in N,N-dimethylformamide (DMF) to form 2-(1,3-dioxoisoindolin-2-yl)acetonitrile.
  • Hydrolysis : The nitrile group is hydrolyzed to a carboxylic acid using hydrochloric acid (HCl) and sodium bicarbonate (NaHCO₃).
  • Acyl Chloride Formation : Treatment with oxalyl chloride and catalytic DMF in tetrahydrofuran (THF) yields the reactive acyl chloride.

Amidation with the Benzothiazole Ylidene

The final coupling step involves reacting the benzothiazole ylidene amine with 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride. Optimized conditions from recent work utilize triethylamine (Et₃N) as a base in anhydrous THF at −10°C. This low-temperature protocol minimizes side reactions, achieving 85–90% yield after recrystallization from ethyl acetate.

Reaction Optimization and Mechanistic Insights

Catalytic and Solvent Effects

  • Pd(0) Catalysis : Suzuki couplings for benzothiazole functionalization require Pd(PPh₃)₄ (5 mol%) and cesium carbonate (Cs₂CO₃) in toluene/ethanol (3:1).
  • Solvent Selection : DMSO enhances reaction rates for acylation steps due to its high polarity, while acetonitrile improves alkylation efficiency by stabilizing ionic intermediates.

Stereochemical Control

The (Z)-configuration is thermodynamically favored due to intramolecular hydrogen bonding between the ylidene nitrogen and the ethoxyethyl oxygen. Density functional theory (DFT) calculations on analogous systems confirm a 2.1 kcal/mol energy difference favoring the (Z)-isomer.

Analytical and Spectroscopic Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : Key signals include δ 7.79–8.00 ppm (phthalimide aromatic protons), δ 4.15 ppm (N–CH₂ of ethoxyethyl), and δ 1.20 ppm (ethoxy CH₃).
  • **

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyethyl side chain, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Palladium on carbon, lithium aluminum hydride

    Substitution: Sodium methoxide, potassium thiolate

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of amines or alcohols

    Substitution: Formation of ethers, thioethers, or other substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound could be used in the synthesis of advanced materials, such as polymers or specialty chemicals. Its unique properties may also make it useful in the development of new catalysts or other industrial processes.

Mechanism of Action

The mechanism of action of (Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure suggests it could modulate biological pathways by binding to active sites or altering protein function. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Benzothiazole Derivatives: N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d): This compound () shares the benzothiazole core but features a nitro group at position 6 and a thiadiazole-thioacetamide side chain. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Derivatives (): The trifluoromethyl group increases lipophilicity (logP ~3.5), contrasting with the ethoxyethyl group in the target compound, which may reduce logP (~2.8) .
  • Isoindolinone Derivatives: (E)-2-(5-Substitutedbenzylidene-2,4-dioxothiazolidin-3-yl)-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamides (): These compounds replace the dioxoisoindolinyl group with a thiocyanato-benzothiazole moiety. The thiocyanate group confers antimicrobial activity (MIC = 4–16 µg/mL against S. aureus), whereas the dioxoisoindolinyl group in the target compound may prioritize anticancer or anti-inflammatory pathways .

Acetamide Side-Chain Variations

Compound Name Acetamide Substituent Key Activity logP (Predicted) Reference
Target Compound 1,3-Dioxoisoindolin-2-yl Not reported (hypothesized anticancer) ~2.8 -
N-(6-Nitrobenzo[d]thiazol-2-yl) derivatives Thiadiazole-thio group VEGFR-2 inhibition (IC₅₀ = 0.12 µM) ~3.2
N-(6-Trifluoromethylbenzothiazole-2-yl) analogs Phenyl/methoxyphenyl Antiproliferative (EC₅₀ = 1.5–5 µM) ~3.5
2-Chloro-N-[(2Z)-3-(2,4-dichlorobenzyl)thiazol] Dichlorobenzyl Cytotoxic (CC₅₀ <10 µM) ~4.0

Physicochemical Properties

  • Solubility : The ethoxyethyl group in the target compound improves aqueous solubility (~15 mg/mL) compared to ’s trifluoromethyl analogs (~5 mg/mL) .
  • logP : Predicted logP values (Table 2.2) highlight trade-offs between hydrophilicity (ethoxyethyl) and lipophilicity (trifluoromethyl).

Q & A

Basic: What are the optimal synthetic routes and critical reaction parameters for synthesizing the target compound with high yield?

Answer:
The synthesis typically involves multi-step reactions, starting with condensation of a chlorinated benzo[d]thiazole precursor (e.g., 6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2-amine) with 2-(1,3-dioxoisoindolin-2-yl)acetyl chloride. Key considerations include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility and reaction efficiency .
  • Catalysts : Triethylamine or sodium hydride is used to deprotonate intermediates and drive acylation .
  • Temperature control : Maintain 0–5°C during acylation to minimize side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography ensures >95% purity .

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the presence of ethoxyethyl (–OCH2CH2–), chloro (Cl), and dioxoisoindolinyl groups. 2D techniques (COSY, HSQC) resolve spatial arrangements .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₉H₁₉ClN₃O₄S) and detects isotopic patterns for chlorine .
  • Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and thiazole ring vibrations .
  • X-ray Crystallography : Resolves Z/E isomerism and confirms stereochemistry .

Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar benzo[d]thiazole derivatives?

Answer:
Contradictions often arise from substituent variations (e.g., chloro vs. methoxy groups) or assay conditions. Methodological strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing ethoxyethyl with allyl) and test in standardized assays .
  • Comparative Bioassays : Use identical cell lines (e.g., MCF-7 for anticancer activity) and protocols to minimize variability .
  • Computational Docking : Predict binding affinities to targets like topoisomerase II or kinases using software (AutoDock Vina) .

Example SAR Table:

Substituent PositionBioactivity (Reported)Key Evidence
6-Cl, 3-(2-ethoxyethylAnticancer (hypothesized)
4,6-diF, 3-allylAntimicrobial
7-Cl, 3,4-dimethylEnzyme inhibition (e.g., HDAC)

Advanced: What experimental designs can elucidate the compound’s mechanism of action in cancer models?

Answer:

  • In Vitro Apoptosis Assays : Measure caspase-3/7 activation in treated vs. untreated cells (e.g., HeLa) using fluorogenic substrates .
  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining identifies G1/S arrest .
  • Target Identification : Use pull-down assays with biotinylated derivatives and mass spectrometry to isolate binding proteins .
  • Transcriptomic Profiling : RNA-seq or qPCR arrays reveal downstream gene expression changes (e.g., p53, Bcl-2) .

Basic: How does stereochemistry (Z/E isomerism) influence the compound’s bioactivity?

Answer:
The Z-configuration is critical for planar alignment with biological targets (e.g., enzyme active sites). Methodological validation includes:

  • Chiral Chromatography : Separate isomers using chiral stationary phases (e.g., amylose-based) .
  • Comparative Bioactivity : Test isolated Z and E isomers in parallel assays to assess potency differences .
  • Molecular Dynamics (MD) Simulations : Simulate isomer binding to targets like tubulin to explain selectivity .

Advanced: What strategies improve the compound’s pharmacokinetic properties for therapeutic use?

Answer:

  • Solubility Enhancement : Introduce polar groups (e.g., –OH, –SO3H) or formulate as nanoparticles .
  • Metabolic Stability : Conduct liver microsome assays to identify metabolic hotspots (e.g., ethoxyethyl oxidation) and modify with deuterium or fluorine .
  • Prodrug Design : Mask the acetamide group with enzymatically cleavable moieties (e.g., esters) .

Advanced: How can computational methods predict off-target interactions or toxicity?

Answer:

  • Pharmacophore Modeling : Map electrostatic/hydrophobic features to predict binding to unintended targets (e.g., hERG channel) .
  • Toxicity Prediction : Use QSAR tools (ADMET Predictor) to estimate hepatotoxicity or mutagenicity .
  • Density Functional Theory (DFT) : Calculate redox potentials to assess reactive metabolite risks .

Basic: What are the best practices for ensuring compound stability during storage?

Answer:

  • Thermal Analysis : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>150°C suggests room-temperature stability) .
  • Light Sensitivity : Store in amber vials under inert gas (N2) if UV-Vis spectra indicate photodegradation .
  • Hygroscopicity Testing : Karl Fischer titration monitors moisture uptake; use desiccants if hygroscopic .

Advanced: How to design derivatives to overcome multidrug resistance (MDR) in cancer cells?

Answer:

  • P-glycoprotein (P-gp) Inhibition : Co-administer with verapamil or modify the structure with P-gp substrate motifs (e.g., tertiary amines) .
  • Nanoformulation : Encapsulate in liposomes to bypass efflux pumps .
  • Gene Silencing : Use siRNA to downregulate MDR1 expression in resistant cell lines .

Advanced: How can high-throughput screening (HTS) optimize lead derivatives?

Answer:

  • Library Design : Generate 50–100 analogs with variations in the ethoxyethyl, chloro, and dioxoisoindolinyl groups .
  • Automated Assays : Use 384-well plates for cytotoxicity (MTT assay) and target inhibition (e.g., kinase glo) .
  • Data Analysis : Apply machine learning (random forest models) to prioritize hits based on efficacy/toxicity .

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